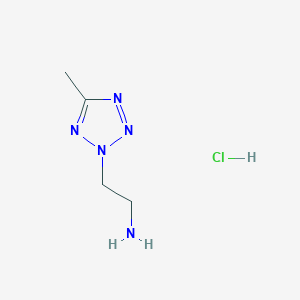

2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride

CAS No.: 1369803-18-8

Cat. No.: VC2874772

Molecular Formula: C4H10ClN5

Molecular Weight: 163.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369803-18-8 |

|---|---|

| Molecular Formula | C4H10ClN5 |

| Molecular Weight | 163.61 g/mol |

| IUPAC Name | 2-(5-methyltetrazol-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C4H9N5.ClH/c1-4-6-8-9(7-4)3-2-5;/h2-3,5H2,1H3;1H |

| Standard InChI Key | PFZDRACACCHRHA-UHFFFAOYSA-N |

| SMILES | CC1=NN(N=N1)CCN.Cl |

| Canonical SMILES | CC1=NN(N=N1)CCN.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride features a 2H-tetrazole ring with a methyl group at the 5-position and an ethylamine chain attached to the N-2 position of the tetrazole. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form. The tetrazole ring provides a planar, aromatic structure with multiple nitrogen atoms capable of participating in hydrogen bonding interactions.

Physicochemical Properties

While specific data for 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride is limited in the available literature, its properties can be estimated based on structurally similar compounds. The closely related compound 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride provides some relevant insights . Table 1 presents the estimated physicochemical properties of the target compound based on structural analogy and general tetrazole chemistry principles.

Table 1: Estimated Physicochemical Properties of 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₄H₁₀ClN₅ | Derived from chemical structure |

| Molecular Weight | ~163.6 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Common for tetrazole hydrochloride salts |

| Solubility | Likely soluble in water; less soluble in non-polar solvents | Typical for hydrochloride salts |

| Melting Point | Likely >200°C | Common for tetrazole hydrochloride salts |

| Stability | Relatively stable at room temperature | Based on tetrazole chemistry |

Spectroscopic Characteristics

The spectroscopic profile of 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride would be expected to show characteristic patterns in NMR, IR, and mass spectrometry. Based on related tetrazole compounds described in the literature, some expected spectroscopic features might include:

-

¹H NMR: Signals for the methyl group at the 5-position of the tetrazole ring (likely around 2.5-2.7 ppm), the ethylene protons of the ethylamine chain (typically 3.0-4.5 ppm), and the amine protons (which may appear as a broad signal) .

-

¹³C NMR: A characteristic signal for the tetrazole carbon (typically 150-160 ppm), along with signals for the methyl carbon and ethylamine carbons .

-

Mass Spectrometry: The molecular ion peak would be expected at approximately 128 m/z for the free base (corresponding to the loss of HCl), with fragmentation patterns involving loss of nitrogen and cleavage of the ethylamine chain.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of tetrazole compounds typically follows several established routes, which can be adapted for the preparation of 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride. Based on related tetrazole syntheses described in the literature, potential synthetic pathways may include:

-

Alkylation of 5-methyl-1H-tetrazole: This approach involves the selective alkylation of 5-methyl-1H-tetrazole with an appropriate ethylamine derivative containing a leaving group. The regioselectivity of this reaction is crucial for obtaining the desired 2H-isomer .

-

[2+3] Cycloaddition: This method involves the cycloaddition of azides with nitriles to form the tetrazole ring, followed by appropriate functionalization to introduce the ethylamine moiety.

-

Diazotization Route: This approach, as described for similar tetrazole compounds, may involve the use of amine diazotization followed by cyclization to form the tetrazole ring .

Regioselectivity Considerations

A significant challenge in the synthesis of 2H-tetrazoles is controlling the regioselectivity of alkylation. When alkylating 5-substituted 1H-tetrazoles, a mixture of 1H- and 2H-isomers often results. Research on related tetrazole compounds suggests that reaction conditions such as solvent choice, temperature, and catalyst can significantly influence this regioselectivity .

The work by Reynard et al. on the regioselectivity of 5-substituted 1H-tetrazoles alkylation provides valuable insights into potential synthetic approaches for 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride. Their research demonstrates that careful control of reaction conditions can enhance selectivity toward the desired isomer .

Proposed Synthetic Route

Based on the available literature, a plausible synthetic route for 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride might involve:

-

Synthesis of 5-methyl-1H-tetrazole from appropriate precursors

-

Alkylation with a protected ethylamine derivative to introduce the ethylamine chain at the N-2 position

-

Deprotection of the amine group

-

Formation of the hydrochloride salt by treatment with HCl

This synthetic approach would need to carefully address the regioselectivity challenge to maximize the yield of the desired 2H-isomer over the competing 1H-isomer.

| Hazard Category | Potential Classification | Precautionary Statements |

|---|---|---|

| Acute Toxicity (Oral) | Acute Tox. 4 | Avoid ingestion; wash thoroughly after handling; do not eat, drink, or smoke when using this product |

| Skin Irritation | Skin Irrit. 2 | Avoid skin contact; wear protective gloves; wash skin thoroughly if contact occurs |

| Eye Irritation | Eye Irrit. 2 | Avoid eye contact; wear eye protection; rinse cautiously with water for several minutes if contact occurs |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Use only in well-ventilated areas; avoid breathing dust/fumes |

These classifications are based on the hazard profile of the related compound 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride and should be considered provisional until specific toxicological data for the target compound becomes available .

Structure-Activity Relationships

Comparison with Related Tetrazole Compounds

To better understand the potential properties and applications of 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride, it is valuable to compare it with structurally related tetrazole compounds that have been more extensively characterized. Table 3 presents a comparison of key features with selected tetrazole derivatives mentioned in the literature.

Table 3: Comparison of 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride with Related Tetrazole Compounds

| Compound | Structural Differences | Notable Properties | Potential Applications |

|---|---|---|---|

| 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride | Position of methyl group and attachment point of ethylamine | Harmful if swallowed; skin irritant | Pharmaceutical research |

| 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride | Contains adamantyl group | Increased lipophilicity due to adamantyl group | CNS-targeted applications |

| 2-Methyl-5-phenyl-2H-tetrazole | Contains phenyl instead of ethylamine | Increased stability due to phenyl group | Synthetic building block |

| 4-(2-Methyl-2H-tetrazol-5-yl)phenol | Contains phenol group | Hydrogen bond donor capability | Potential enzyme inhibitor |

Isomeric Considerations

The position of substitution on the tetrazole ring significantly influences the properties and reactivity of tetrazole compounds. The 2H-tetrazole isomer (where substitution occurs at the N-2 position) exhibits different electronic and steric properties compared to the 1H-tetrazole isomer (where substitution occurs at the N-1 position) .

Research on various tetrazole derivatives has shown that 2H-tetrazoles often display different biological activities, stability profiles, and physicochemical properties compared to their 1H-isomers. These differences can be critical in determining the suitability of the compound for specific applications, particularly in pharmaceutical research .

Structure Modification Strategies

Based on the general principles of medicinal chemistry and the known properties of tetrazole compounds, several structural modification strategies could be considered for developing derivatives of 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride with enhanced or targeted properties:

-

Modification of the methyl substituent: Replacing the methyl group with other alkyl, aryl, or functional groups could modulate the electronic properties of the tetrazole ring.

-

Extension or modification of the ethylamine chain: Varying the length of the carbon chain or introducing additional functional groups could affect the compound's pharmacokinetic properties and binding characteristics.

-

Introduction of cyclic constraints: Incorporating the ethylamine chain into a cyclic structure could restrict conformational flexibility and potentially enhance binding to specific biological targets.

-

Bioisosteric replacement: Replacing the tetrazole ring with other heterocycles could provide compounds with similar but distinctive properties for comparative studies.

These modification strategies could guide the development of a focused library of compounds for structure-activity relationship studies in various application areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume